3-Iodo-1H-indazole-4-carbonitrile
Overview
Description
3-Iodo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are significant in medicinal chemistry. This compound features an indazole core substituted with an iodine atom at the third position and a cyano group at the fourth position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-4-carbonitrile typically involves the iodination of 1H-indazole-4-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the third position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling, leading to the formation of diverse substituted indazoles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products Formed:
- Substituted indazoles from cross-coupling reactions.
- Amino-indazoles from reduction of the cyano group.
- Indazole N-oxides from oxidation reactions.
Scientific Research Applications
3-Iodo-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators, making this compound useful in biochemical research.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and crop protection agents.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The iodine and cyano substituents influence the compound’s electronic properties, enhancing its ability to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the indazole derivative formed.
Comparison with Similar Compounds
1H-Indazole-4-carbonitrile: Lacks the iodine substituent, resulting in different reactivity and biological activity.
3-Bromo-1H-indazole-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical reactivity and potency.
3-Chloro-1H-indazole-4-carbonitrile: Contains a chlorine atom, which affects its electronic properties and reactivity compared to the iodine-substituted compound.
Uniqueness: 3-Iodo-1H-indazole-4-carbonitrile is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens like chlorine and bromine result in distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
3-iodo-2H-indazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELKRKBVMZMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646714 | |
Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-93-5 | |
Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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